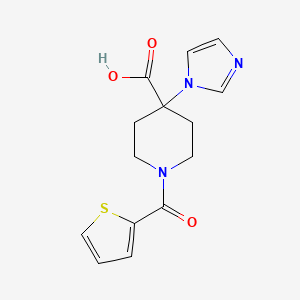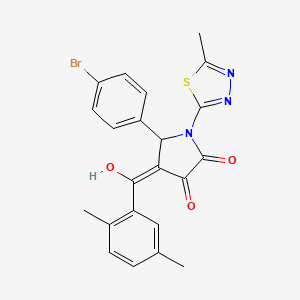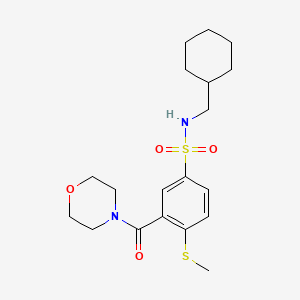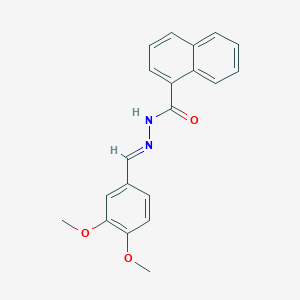![molecular formula C15H22N2O4S B5291629 N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, NM-3 has been found to have a different mechanism of action and is being investigated for its potential use in treating a variety of diseases.
作用机制
The exact mechanism of action of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of numerous proteins within cells, including those involved in cancer cell growth and inflammation. By inhibiting Hsp90, N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide may be able to disrupt these processes and prevent the growth and spread of cancer cells or reduce inflammation.
Biochemical and Physiological Effects:
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In addition, it has been shown to modulate the activity of immune cells and promote the production of regulatory T cells, which are important for maintaining immune homeostasis.
实验室实验的优点和局限性
One advantage of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is that it has been extensively studied in vitro and in animal models, which has provided a wealth of information about its potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully known.
未来方向
There are many potential future directions for research on N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another area of interest is its potential use in treating autoimmune disorders such as rheumatoid arthritis or lupus. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in order to maximize its therapeutic benefits.
合成方法
The synthesis of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide involves the reaction of 2-methyl-1-(4-morpholinylcarbonyl)propylamine with benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization or column chromatography.
科学研究应用
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and multiple sclerosis.
属性
IUPAC Name |
N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNCJQMICFKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)

![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)



![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)